(S)-5-(4-Chlorophenyl)pyrrolidin-2-one
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Overview
Description
(S)-5-(4-Chlorophenyl)pyrrolidin-2-one is a chiral compound belonging to the class of pyrrolidinones. This compound is characterized by the presence of a 4-chlorophenyl group attached to the pyrrolidinone ring. It has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-(4-Chlorophenyl)pyrrolidin-2-one typically involves the reaction of 4-chlorobenzaldehyde with an appropriate amine to form an intermediate Schiff base. This intermediate is then subjected to cyclization under acidic or basic conditions to yield the desired pyrrolidinone. The reaction conditions, such as temperature, solvent, and catalyst, can vary depending on the specific synthetic route employed .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
(S)-5-(4-Chlorophenyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions, such as temperature and solvent, are optimized based on the desired reaction .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as oxo derivatives, reduced forms, and substituted compounds .
Scientific Research Applications
(S)-5-(4-Chlorophenyl)pyrrolidin-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It has shown promise in the development of new pharmaceuticals for treating neurological disorders and other diseases.
Industry: The compound is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of (S)-5-(4-Chlorophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors, enzymes, or other cellular components to exert its effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Properties
Molecular Formula |
C10H10ClNO |
---|---|
Molecular Weight |
195.64 g/mol |
IUPAC Name |
(5S)-5-(4-chlorophenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C10H10ClNO/c11-8-3-1-7(2-4-8)9-5-6-10(13)12-9/h1-4,9H,5-6H2,(H,12,13)/t9-/m0/s1 |
InChI Key |
BSYBLMDNOUEPRW-VIFPVBQESA-N |
Isomeric SMILES |
C1CC(=O)N[C@@H]1C2=CC=C(C=C2)Cl |
Canonical SMILES |
C1CC(=O)NC1C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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